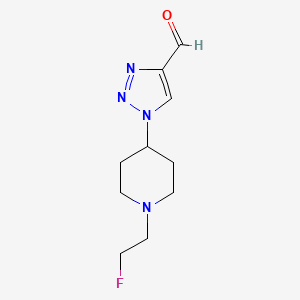
1-(Azetidin-3-yl)-3-(tert-butyl)urea hydrochloride
Overview
Description
1-(Azetidin-3-yl)-3-(tert-butyl)urea hydrochloride, also known as Aztreonam, is a synthetic amino acid derivative that has been used for a variety of medical and scientific applications. Aztreonam is a monobactam, a type of antibiotic that is effective against certain Gram-negative bacteria. It is used to treat infections caused by certain bacteria, including Pseudomonas aeruginosa, Klebsiella pneumoniae, and Escherichia coli. Aztreonam is also used to treat bronchitis, pneumonia, and urinary tract infections.
Scientific Research Applications
Chemistry: Synthesis and Reactivity
The compound “1-(Azetidin-3-yl)-3-(tert-butyl)urea hydrochloride” is utilized in synthetic chemistry for its unique reactivity patterns. The presence of the tert-butyl group can influence steric effects and electronic properties, making it a valuable moiety for creating complex molecules. It’s often used in the synthesis of pharmaceuticals and agrochemicals due to its ability to introduce bulkiness and modify reactivity .
Biology: Biosynthetic Pathways
In biological research, this compound’s tert-butyl group plays a role in studying biosynthetic pathways. Its bulky nature can mimic certain biological molecules, helping to elucidate the mechanisms of enzyme-catalyzed reactions and the synthesis of natural products .
Medicine: Drug Development
“1-(Azetidin-3-yl)-3-(tert-butyl)urea hydrochloride” has potential applications in medicine, particularly in drug development. Its structure can be a key intermediate in the synthesis of novel therapeutic agents, especially those targeting neurological disorders where azetidine-based compounds have shown promise .
Pharmacology: Drug Delivery Systems
In pharmacology, the compound is explored for its use in drug delivery systems. The tert-butyl group can enhance the lipophilicity of a drug, potentially improving its absorption and distribution properties. This can lead to more effective drug formulations with better bioavailability .
Biotechnology: Biocatalysis
The compound is also significant in biotechnological applications, such as biocatalysis. The tert-butyl group’s unique reactivity can be exploited in enzymatic reactions to produce chiral molecules, which are important in the creation of bioactive compounds .
Materials Science: Polymer Research
In materials science, “1-(Azetidin-3-yl)-3-(tert-butyl)urea hydrochloride” can be used in polymer research. Its incorporation into polymers can alter physical properties like melting point and rigidity, which is crucial for developing new materials with specific characteristics .
Environmental Science: Pollutant Degradation
Lastly, in environmental science, the compound’s tert-butyl group can be studied for its role in the degradation of pollutants. Understanding how such groups behave in biodegradation pathways can lead to the development of better methods for environmental cleanup .
Mechanism of Action
Target of Action
The compound contains an azetidine ring and a tert-butyl group. Azetidine is a saturated heterocyclic compound with a nitrogen atom . The tert-butyl group is a type of alkyl group commonly used in organic chemistry . These groups could interact with various biological targets, but without specific studies, it’s hard to identify the primary targets of this compound.
Biochemical Pathways
Without specific information, it’s hard to determine the exact biochemical pathways affected by this compound. Compounds with similar structures have been involved in various biosynthetic and biodegradation pathways .
properties
IUPAC Name |
1-(azetidin-3-yl)-3-tert-butylurea;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3O.ClH/c1-8(2,3)11-7(12)10-6-4-9-5-6;/h6,9H,4-5H2,1-3H3,(H2,10,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUOLSQXXRXLVQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NC1CNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Azetidin-3-yl)-3-(tert-butyl)urea hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



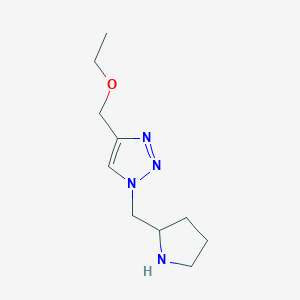

![1,4-Dioxa-8-azadispiro[4.0.5(6).3(5)]tetradecane](/img/structure/B1492622.png)
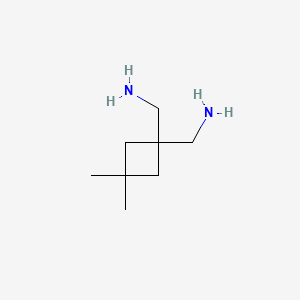


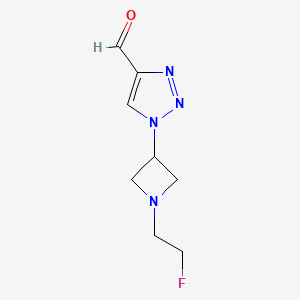
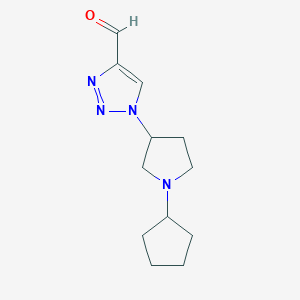

![9-Cyclopropyl-2-oxa-6,9-diazaspiro[4.5]decane](/img/structure/B1492633.png)
![4-Cyclopropyl-9-oxa-1,4-diazaspiro[5.5]undecane](/img/structure/B1492634.png)


